Aminobenzoxazole analog 1
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Overview
Description
Aminobenzoxazole analog 1 is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzoxazole analog 1 can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with isothiocyanates in the presence of sodium iodide and sodium chloride as catalysts. This reaction is typically carried out in an aqueous medium under mild conditions, resulting in moderate to high yields of the desired product . Another method involves the use of acetic acid as an electrolyte in an electrochemical cell, which provides a cleaner reaction pattern with minimal impurities .
Industrial Production Methods
Industrial production of this compound often involves scalable and environmentally friendly methods. The use of inexpensive mediators and solvents, such as ethanol and water, under mild conditions is preferred. Electrochemical synthesis is particularly advantageous due to its scalability and the absence of metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Aminobenzoxazole analog 1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iron(III) chloride, oxygen, toluene as solvent, 110°C for 24 hours.
Substitution: Aromatic aldehydes, titanium dioxide-zirconium dioxide catalysts, acetonitrile as solvent, 60°C for 15-25 minutes.
Major Products
Oxidation: Benzoxazolyl derivatives.
Substitution: 2-aryl benzoxazole derivatives.
Scientific Research Applications
Aminobenzoxazole analog 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aminobenzoxazole analog 1 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit chemerin-induced calcium signaling through ChemR23 internalization in plasmacytoid dendritic cells . This inhibition is crucial for its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Aminobenzoxazole analog 1 can be compared with other similar compounds, such as:
2-aminobenzothiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-aminobenzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
2-aminobenzoxazole derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific biological activities and the ability to undergo diverse chemical reactions under mild conditions.
Properties
Molecular Formula |
C24H21FN2O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[6-(hydroxymethyl)-1,3-benzoxazol-2-yl]-2-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C24H21FN2O5S/c1-33(30,31)19-9-5-17(6-10-19)20(12-15-2-7-18(25)8-3-15)23(29)27-24-26-21-11-4-16(14-28)13-22(21)32-24/h2-11,13,20,28H,12,14H2,1H3,(H,26,27,29) |
InChI Key |
BSRLERQMZLOWBH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)NC3=NC4=C(O3)C=C(C=C4)CO |
Origin of Product |
United States |
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